molecular formula C16H22F6N2O4 B12453902 Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate

Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate

Cat. No.: B12453902
M. Wt: 420.35 g/mol
InChI Key: WGTPCOHQKXNHEG-UHFFFAOYSA-N
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Description

Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate is a chemical compound characterized by the presence of two trifluoromethyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate typically involves the reaction of 2,2,2-trifluoro-1-(piperidin-4-yl)ethanol with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce alcohols and amines .

Scientific Research Applications

Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with specific binding sites on proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate is unique due to the presence of the oxalate group, which can participate in additional chemical reactions and interactions compared to its analogs. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H22F6N2O4

Molecular Weight

420.35 g/mol

IUPAC Name

bis(2,2,2-trifluoro-1-piperidin-4-ylethyl) oxalate

InChI

InChI=1S/C16H22F6N2O4/c17-15(18,19)11(9-1-5-23-6-2-9)27-13(25)14(26)28-12(16(20,21)22)10-3-7-24-8-4-10/h9-12,23-24H,1-8H2

InChI Key

WGTPCOHQKXNHEG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C(F)(F)F)OC(=O)C(=O)OC(C2CCNCC2)C(F)(F)F

Origin of Product

United States

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